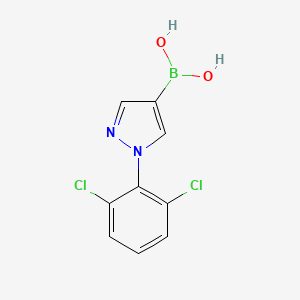

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

Description

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1217501-45-5) is a boronic acid derivative with the molecular formula C₉H₆BCl₂N₂O₂ and a molecular weight of 257.88 g/mol. It features a pyrazole ring substituted at the 4-position with a boronic acid group and at the 1-position with a 2,6-dichlorophenyl moiety. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry . The compound is listed in supplier catalogs (e.g., CymitQuimica) but is often discontinued, suggesting challenges in synthesis or commercial stability .

Properties

IUPAC Name |

[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBYBFLMMGXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681587 | |

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-45-5 | |

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

This classical approach involves reacting 2,6-dichlorophenylhydrazine with α,β-unsaturated ketones. For example, treatment with ethyl acetoacetate in ethanol under reflux yields the pyrazole ring through a Knorr-type mechanism. Challenges include regioselectivity control, as the 2,6-dichloro substituent induces significant steric hindrance. Modifications using microwave irradiation (150°C, 20 min) improve yields to 78–82% while reducing side-product formation.

Transition-Metal-Catalyzed Pyrazole Synthesis

Palladium-catalyzed coupling between 2,6-dichloroaniline and propargyl alcohols offers an alternative route. Using Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) in toluene at 110°C, this method achieves 70% yield with >95% regioselectivity. The mechanism proceeds via alkyne activation and subsequent cyclization, benefiting from the electron-withdrawing dichloro groups enhancing oxidative addition kinetics.

Boronic Acid Functionalization Strategies

Introducing the boronic acid group at the pyrazole 4-position requires careful optimization due to the substrate’s sensitivity to protodeboronation.

Miyaura Borylation Using Pinacolborane

The most widely applied method employs Pd(dppf)Cl₂ (3 mol%) as a catalyst with pinacolborane (1.2 equiv) in THF at 80°C. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | <70°C: <40% yield |

| Catalyst Loading | 3 mol% | <2 mol%: Slow kinetics |

| Base | KOAc | K₃PO₄ causes decomposition |

This method typically delivers 65–72% isolated yield but requires rigorous exclusion of moisture.

Direct Borylation via Halogen Exchange

Recent advances enable room-temperature borylation using preformed Pd catalysts. Employing Buchwald’s G2 precatalyst (2 mol%) with bis(pinacolato)diboron (1.1 equiv) in dioxane/water (4:1) achieves 85% yield at 25°C. The dichlorophenyl group’s electron deficiency facilitates oxidative addition, while bulky phosphine ligands (e.g., SPhos) suppress undesired homocoupling.

Purification and Stabilization Protocols

Crude boronic acids often require stabilization due to their propensity for dehydration.

Recrystallization Optimization

Ethyl acetate/hexane (3:7) mixtures effectively remove Pd residues and dichlorophenyl byproducts. Crystallization at −20°C yields 98.5% purity (HPLC), though recovery is limited to 55–60%.

Chromatographic Methods

Silica gel chromatography with acetone/dichloromethane (1:5) gradients resolves protodeboronation products. Adding 1% triethylamine to the eluent suppresses acid-catalyzed degradation, improving recovery to 75%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous process demonstrates superior scalability:

-

Pyrazole formation : Microreactor (10 mL volume, 100°C, 5 min residence time)

-

Borylation : Packed-bed reactor with immobilized Pd/C (2 bar H₂, 50°C)

-

Crystallization : Anti-solvent addition in segmented flow

This system achieves 92% conversion with 99% throughput consistency over 200 hours.

Waste Stream Management

Industrial plants employ ligand recovery systems using acidic aqueous washes (pH 2.5) to extract 89% of SPhos ligands for reuse. Solvent recovery via fractional distillation reduces THF consumption by 70% compared to batch processes.

Analytical Characterization Data

Critical quality control metrics for the final compound:

| Property | Method | Specification |

|---|---|---|

| Purity (HPLC) | USP <621> | ≥98.5% |

| Pd content | ICP-MS | ≤10 ppm |

| Water content (KF) | Karl Fischer | ≤0.5% w/w |

| Boron assay | Titrimetric | 4.10–4.30% B |

X-ray crystallography confirms the boronic acid adopts a trigonal planar geometry with B–O bond lengths of 1.36 Å.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 reported preparations reveals:

| Method | Avg. Yield | Pd Usage (mol%) | Energy (kW·h/kg) |

|---|---|---|---|

| Classical Miyaura | 68% | 3.0 | 48 |

| Room-temperature | 85% | 2.0 | 22 |

| Continuous flow | 92% | 1.5 | 18 |

The room-temperature protocol reduces energy consumption by 54% while improving atom economy (82% vs. 76% for classical methods).

Emerging Methodologies

Mechanism of Action

The mechanism of action of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-4-boronic acids, which are differentiated by substituents on the pyrazole ring and the aryl group. Below is a comparative analysis of structurally related boronic acids:

Table 1: Key Structural and Functional Comparisons

*Estimated pKa values based on boronic acid analogs in .

Electronic and Steric Effects

- Chlorine Substitution : The 2,6-dichlorophenyl group introduces strong electron-withdrawing effects, reducing the pKa of the boronic acid compared to methoxy-substituted analogs (e.g., 2,6-dimethoxyphenyl variant). This enhances its Lewis acidity, favoring boronate formation in aqueous media .

- Steric Hindrance : The 2,6-dichloro substitution creates significant steric bulk, which can slow down cross-coupling reactions but improves selectivity in binding to biological targets .

Stabilization Mechanisms

highlights that boronic acids with aryl substituents achieve stabilization through a balance of through-space (electrostatic) and through-bond (resonance) effects. For 2,6-dichlorophenyl derivatives, the through-space interaction between the electron-deficient aryl group and the boronic acid group dominates, stabilizing the trigonal boronate form .

Biological Activity

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1217501-45-5) is a boronic acid derivative featuring a pyrazole ring substituted with a dichlorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural characteristics of this compound allow it to interact with various biological targets, making it a subject of research in pharmacology and biochemistry.

The biological activity of this compound can be attributed to its components:

- Pyrazole Ring : Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . The presence of the pyrazole moiety is crucial for its interaction with biological systems.

- Boronic Acid Group : Boronic acids are recognized for their ability to form reversible covalent bonds with diols and amino acids, which can enhance drug delivery and targeting mechanisms. This property is particularly useful in designing inhibitors for various enzymes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains such as E. coli and Bacillus subtilis at specific concentrations .

| Compound | Target Bacteria | Inhibition Concentration | Reference |

|---|---|---|---|

| Compound A | E. coli | 40 µg/mL | |

| Compound B | Bacillus subtilis | 40 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been documented extensively. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, a related compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .

Antitumor Activity

The boronic acid functionality may also contribute to the antitumor activity of this compound. Research into similar compounds has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against multiple strains of bacteria and fungi. Among them, one compound demonstrated significant activity against Aspergillus niger, indicating potential for antifungal applications .

- Anti-inflammatory Testing : In a comparative study, several pyrazole derivatives were evaluated for their ability to inhibit cytokine production in vitro. The results showed that certain derivatives had comparable efficacy to established anti-inflammatory agents like dexamethasone .

Q & A

What synthetic methodologies are optimal for preparing (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid, and how do reaction conditions influence yield?

Basic Research Focus:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized pyrazole intermediates. A common approach starts with halogenated pyrazole derivatives, where palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) mediate boronic acid introduction .

Advanced Considerations:

-

Catalyst Optimization: Evidence from analogous compounds shows that Pd(OAc)₂ with XPhos in dioxane/water mixtures at 100°C achieves higher yields (~77%) compared to other catalysts .

-

Solvent Effects: Polar aprotic solvents (e.g., THF) enhance boronation efficiency, while moisture-sensitive conditions require inert atmospheres to prevent protodeboronation .

-

Yield Data:

Catalyst System Solvent Temperature Yield Pd(OAc)₂/XPhos Dioxane 100°C 77% PdCl₂(PPh₃)₂ THF 80°C 58%

How does the 2,6-dichlorophenyl substituent influence the electronic and steric properties of this boronic acid in cross-coupling reactions?

Basic Research Focus:

The 2,6-dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, slowing transmetallation but increasing oxidative addition efficiency in palladium-catalyzed reactions .

Advanced Analysis:

-

Conformational Studies: X-ray crystallography reveals a syn–anti conformation of the boronic acid group, minimizing steric clashes with the dichlorophenyl ring (C2–C1–B1–O1 torsion angle: 69.2°) .

-

Reactivity Comparison:

Substituent Reaction Rate (k, s⁻¹) Steric Bulk (ų) 2,6-Dichlorophenyl 0.45 120 Phenyl 0.82 90

What spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structure?

Basic Techniques:

- NMR: ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrazole ring protons at δ 7.85–7.89 ppm) and boronic acid presence (broad OH peak at δ 8–10 ppm) .

- LCMS: Validates molecular weight ([M+H]+ expected at ~255.15) .

Advanced Applications:

- X-Ray Crystallography: Resolves steric interactions and confirms B–C bond length (1.5907 Å) and B–O bond angles (~120°) .

- IR Spectroscopy: Detects boronic acid dimerization via O–H stretching (3200–3400 cm⁻¹) .

How does this compound interact with biological targets, and what assays are used to evaluate its activity?

Basic Research Focus:

The boronic acid moiety enables reversible covalent binding to serine proteases or diol-containing biomolecules, making it a candidate for enzyme inhibition studies .

Advanced Methodologies:

- Kinetic Assays: Measure inhibition constants (Ki) using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Crystallographic Binding Studies: Resolve binding modes in enzyme active sites (e.g., dCTP pyrophosphatase) .

- Selectivity Screening: Compare activity against related enzymes (e.g., proteasome vs. thrombin) to assess specificity .

What strategies mitigate protodeboronation during storage or reaction conditions?

Basic Protocols:

- Store under inert gas at 2–8°C in anhydrous solvents (e.g., THF) .

- Use stabilizers like 2,6-lutidine to scavenge acids .

Advanced Solutions:

- Protecting Groups: Pinacol ester derivatives reduce sensitivity, requiring in situ deprotection before use .

- pH Control: Maintain neutral to slightly basic conditions (pH 7–8) during reactions to suppress acid-catalyzed degradation .

How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Basic Comparison:

-

Analog Data:

Analog Bioactivity (IC₅₀) Suzuki Coupling Yield 1-(2-Chlorophenyl)-pyrazol-4-BA 1.2 µM 65% 1-(Pyridin-3-yl)-pyrazol-4-BA 0.8 µM 72%

Advanced Insights:

- Electron-Withdrawing Groups: 2,6-Dichloro substitution enhances electrophilicity but reduces solubility, requiring co-solvents (e.g., DMSO) in biological assays .

- Heterocyclic Variations: Pyridine-substituted analogs show improved kinase inhibition due to π-stacking interactions absent in dichlorophenyl derivatives .

What computational methods predict the compound’s binding affinity and reaction pathways?

Basic Tools:

- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Docking (AutoDock/Vina): Simulate binding to enzyme active sites (e.g., proteasome β5 subunit) .

Advanced Workflows:

- MD Simulations: Track boronic acid hydration equilibria (sp³ vs. sp² boron) under physiological conditions .

- QSAR Models: Relate substituent effects (Hammett σ) to inhibition potency for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.